N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide
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Overview
Description
N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its applications span across drug synthesis, catalysis, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with picolinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in catalysis and material science.
Mechanism of Action
The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylpicolinamide-4-thiol derivatives: These compounds have similar structural features and are investigated for their anticancer properties.
6-methylpyrimidine derivatives: These compounds share the pyrimidine core and are explored for various biological activities.
Uniqueness
N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide stands out due to its unique combination of the pyrimidine and picolinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-9-6-10(16-8-15-9)7-14-12(17)11-4-2-3-5-13-11/h2-6,8H,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDIESJIZCGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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